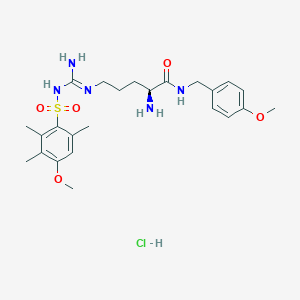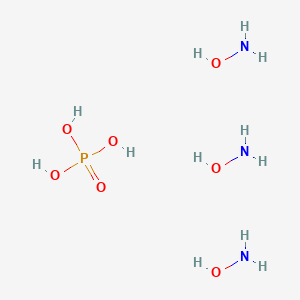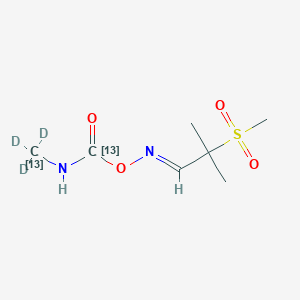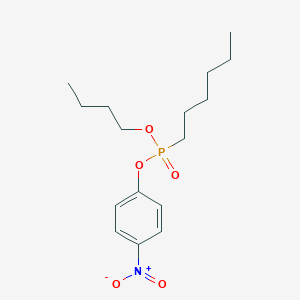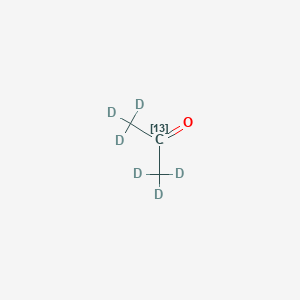
Acetone-2-13C,d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetone-2-13C,d6: is a labeled compound where the carbon at the second position is replaced with the carbon-13 isotope, and all six hydrogen atoms are replaced with deuterium. Its molecular formula is CD3COCD3, and it is commonly used in various scientific research applications due to its unique isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetone-2-13C,d6 involves the isotopic labeling of acetone. The process typically starts with the preparation of deuterated acetone (Acetone-d6) by the exchange of hydrogen atoms with deuterium using deuterated water or deuterated methanol in the presence of a catalyst. The carbon-13 labeling is achieved by introducing carbon-13 labeled carbon dioxide or other carbon-13 sources into the reaction mixture .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated and carbon-13 labeled reagents to ensure the isotopic purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Acetone-2-13C,d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce acetic acid or other oxidized products.
Reduction: It can be reduced to isopropanol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions where the carbonyl group is targeted
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed
Major Products:
Oxidation: Acetic acid, carbon dioxide.
Reduction: Isopropanol.
Substitution: Various substituted acetone derivatives depending on the nucleophile used
Scientific Research Applications
Acetone-2-13C,d6 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of new materials and chemical processes .
Mechanism of Action
The mechanism by which Acetone-2-13C,d6 exerts its effects is primarily through its isotopic labeling. The carbon-13 and deuterium atoms provide distinct NMR signals, allowing researchers to track the compound’s behavior in various chemical and biological systems. The labeled atoms do not alter the compound’s chemical properties significantly but provide a means to study its interactions and transformations at a molecular level .
Comparison with Similar Compounds
Acetone-d6: Only deuterium labeled, without carbon-13.
Acetone-13C3: All three carbon atoms labeled with carbon-13.
Acetone-1,3-13C2: Carbon-13 labeling at the first and third positions
Uniqueness: Acetone-2-13C,d6 is unique due to its specific labeling at the second carbon position with carbon-13 and complete deuteration. This combination provides a distinct advantage in NMR studies, allowing for precise tracking and analysis of molecular interactions and transformations .
Properties
CAS No. |
32479-94-0 |
|---|---|
Molecular Formula |
C3H6O |
Molecular Weight |
65.11 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexadeuterio(213C)propan-2-one |
InChI |
InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i1D3,2D3,3+1 |
InChI Key |
CSCPPACGZOOCGX-ILPQSMFLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[13C](=O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


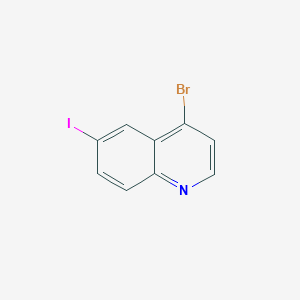

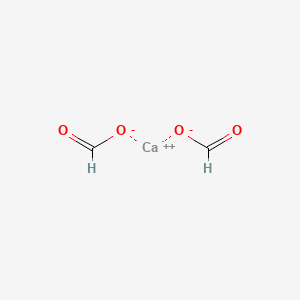

![5-(2-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12057510.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057527.png)
![2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile](/img/structure/B12057532.png)
![5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate](/img/structure/B12057537.png)
